molecular formula C18H30N2O3 B13770825 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-78-2

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

Cat. No.: B13770825
CAS No.: 63917-78-2
M. Wt: 322.4 g/mol
InChI Key: UAYKDHALAVBVGN-UHFFFAOYSA-N
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Description

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound with the molecular formula C18H30N2O3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a dipropylamino group, an ethoxy group, and an aminobenzoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(dipropylamino)ethoxy]propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
  • 3-[2-(dimethylamino)ethoxy]propyl 4-aminobenzoate
  • 3-[2-(dipropylamino)ethoxy]propyl 4-nitrobenzoate

Uniqueness

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

63917-78-2

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

InChI

InChI=1S/C18H30N2O3/c1-3-10-20(11-4-2)12-15-22-13-5-14-23-18(21)16-6-8-17(19)9-7-16/h6-9H,3-5,10-15,19H2,1-2H3

InChI Key

UAYKDHALAVBVGN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOCCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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